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Compound of Interest

Compound Name: Methyl isodrimeninol

Cat. No.: B12316784 Get Quote

Spectroscopic Profile of Isodrimeninol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

drimane sesquiterpenoid, isodrimeninol. The information presented herein, including Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is intended to support

researchers and professionals in the fields of natural product chemistry, pharmacology, and

drug development in their efforts to identify, characterize, and utilize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The structural elucidation of isodrimeninol has been definitively established through extensive

NMR spectroscopy. The complete ¹H and ¹³C NMR data, acquired in acetone-d₆, are presented

below. These assignments are consistent with previously published data, providing a reliable

reference for compound verification.

Table 1: ¹H NMR Spectroscopic Data for Isodrimeninol (500 MHz, acetone-d₆)
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Position δH (ppm) Multiplicity J (Hz)

1α 1.39 m

1β 1.54 m

2α 1.63 m

2β 1.79 m

3α 1.44 m

3β 1.87 m

5 1.58 m

6α 2.15 m

6β 2.30 m

7 5.51 t 2.2

11 4.02 s

12-CH₃ 0.86 s

13-CH₃ 0.84 s

14-CH₃ 0.94 s

15-CH₃ 1.71 s

Table 2: ¹³C NMR Spectroscopic Data for Isodrimeninol (125 MHz, acetone-d₆)
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Position δC (ppm)

1 40.2

2 19.2

3 42.4

4 33.9

5 54.0

6 25.1

7 122.9

8 139.7

9 59.9

10 38.8

11 64.9

12 21.7

13 33.6

14 16.3

15 23.8

Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to

determine the molecular formula of isodrimeninol.

Table 3: High-Resolution Mass Spectrometry Data for Isodrimeninol
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Parameter Value

Molecular Formula C₁₅H₂₄O₂

Ionization Mode ESI

Observed m/z [M+H]⁺, [M+Na]⁺

Detailed fragmentation data for isodrimeninol is not extensively available in the public domain.

Researchers are encouraged to perform tandem MS (MS/MS) experiments to establish a

characteristic fragmentation pattern for this compound.

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above. Specific parameters may require optimization based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or 700 MHz) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

Sample Preparation:

Dissolve approximately 5-10 mg of purified isodrimeninol in 0.5-0.7 mL of deuterated

acetone (acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key

parameters to consider include:

Number of scans (NS): 16-64

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12316784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation delay (D1): 1-2 seconds

Acquisition time (AQ): 2-4 seconds

¹³C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters

include:

Number of scans (NS): 1024 or more, depending on sample concentration

Relaxation delay (D1): 2 seconds

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences provided by the spectrometer

manufacturer are used for these experiments to establish proton-proton and proton-carbon

correlations, aiding in the complete assignment of the spectra.

High-Resolution Mass Spectrometry (HR-ESI-MS)
Instrumentation:

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument,

coupled with an electrospray ionization (ESI) source is required.

Sample Preparation:

Prepare a dilute solution of isodrimeninol (approximately 1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Data Acquisition:

Ionization Mode: ESI can be performed in both positive and negative ion modes to determine

the most sensitive detection method.

Source Parameters: Optimize the following to achieve a stable and intense signal:

Capillary voltage

Nebulizer gas pressure

Drying gas flow and temperature
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Mass Analyzer: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da)

with high mass accuracy (typically < 5 ppm).

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic identification and characterization of a natural

product like isodrimeninol is depicted below. This process involves isolation, followed by a

series of spectroscopic analyses to elucidate the chemical structure.

Isolation & Purification

Spectroscopic Analysis

Natural Source
(e.g., Drimys winteri) Extraction Chromatographic

Purification Pure Isodrimeninol

Mass Spectrometry
(HR-ESI-MS)

NMR Spectroscopy
(1D & 2D)

Structure Elucidation

Click to download full resolution via product page

Workflow for the isolation and structural elucidation of isodrimeninol.

This diagram illustrates the initial extraction of the compound from its natural source, followed

by purification. The purified isodrimeninol is then subjected to mass spectrometry to determine

its molecular formula and NMR spectroscopy to establish its chemical structure and

stereochemistry.

To cite this document: BenchChem. [Spectroscopic data of isodrimeninol (NMR, mass
spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-
mass-spectrometry]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12316784?utm_src=pdf-body-img
https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-mass-spectrometry
https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-mass-spectrometry
https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-mass-spectrometry
https://www.benchchem.com/product/b12316784#spectroscopic-data-of-isodrimeninol-nmr-mass-spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12316784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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